molecular formula C21H30N2OS2 B4886294 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B4886294
M. Wt: 390.6 g/mol
InChI Key: CJCCAENYQFLOIC-UHFFFAOYSA-N
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Description

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines a diethylcarbamothioyl group and a pentamethyl-dihydroquinolinyl group

Preparation Methods

The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves multiple steps. The synthetic route typically starts with the preparation of the diethylcarbamothioyl group, followed by the introduction of the pentamethyl-dihydroquinolinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

[2-oxo-2-(2,2,4,6,7-pentamethylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2OS2/c1-8-22(9-2)20(25)26-13-19(24)23-18-11-15(4)14(3)10-17(18)16(5)12-21(23,6)7/h10-12H,8-9,13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCCAENYQFLOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

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